molecular formula C20H25N3O B5315869 N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea

N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea

Cat. No. B5315869
M. Wt: 323.4 g/mol
InChI Key: YICZNHYXCVBUIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea, also known as BPU, is a chemical compound that has been widely studied for its potential applications in various fields of research, including medicinal chemistry, neuroscience, and pharmacology. BPU is a potent and selective inhibitor of the dopamine transporter (DAT), a protein that plays a crucial role in regulating the levels of dopamine in the brain. In

Mechanism of Action

N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea acts as a potent and selective inhibitor of the dopamine transporter (DAT). DAT is a protein that is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting DAT, N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea increases the levels of dopamine in the synaptic cleft, leading to enhanced neurotransmission and behavioral effects. N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea has been shown to have a high affinity for DAT, with an inhibition constant (Ki) in the nanomolar range.
Biochemical and Physiological Effects:
N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea inhibits the uptake of dopamine in a dose-dependent manner, with a maximum effect at concentrations of 10-20 nM. In vivo studies have shown that N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea increases the levels of dopamine in the brain and produces behavioral effects such as locomotor activity and stereotypy. N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea has several advantages for use in lab experiments. It is a potent and selective inhibitor of DAT, making it a valuable tool for studying the role of DAT in various physiological and pathological conditions. N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea is also relatively stable and easy to synthesize, making it readily available for use in research. However, N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea has some limitations as well. It has a relatively short half-life in vivo, which may limit its effectiveness in certain experimental paradigms. Additionally, N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea has been shown to have some off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea. One area of interest is the development of new drugs that target DAT and other related proteins. N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea has served as a valuable tool for identifying potential drug targets and developing new drugs with improved selectivity and efficacy. Another area of interest is the role of DAT in various neurological disorders, such as Parkinson's disease and addiction. N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea has been used to study the role of DAT in these disorders, and further research may lead to the development of new therapies. Finally, there is a need for further studies on the off-target effects of N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea, as these may have implications for the interpretation of experimental results and the development of new drugs.

Synthesis Methods

The synthesis of N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea involves a series of chemical reactions that start with the reaction of 3-methylphenyl isocyanate and benzylpiperidine in the presence of a catalyst. This reaction produces the intermediate compound N-(1-benzyl-4-piperidinyl)urea, which is then reacted with 3-methylbenzyl isocyanate to form the final product N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea. The synthesis of N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea has been investigated as a potential drug candidate for the treatment of psychiatric disorders such as depression, anxiety, and addiction. In neuroscience, N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea has been used as a tool to study the role of the dopamine transporter in the brain and its implications in various neurological disorders. In pharmacology, N-(1-benzyl-4-piperidinyl)-N'-(3-methylphenyl)urea has been used to develop new drugs that target the dopamine transporter and other related proteins.

properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-16-6-5-9-19(14-16)22-20(24)21-18-10-12-23(13-11-18)15-17-7-3-2-4-8-17/h2-9,14,18H,10-13,15H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICZNHYXCVBUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.